2,4-Dimethylaniline-d9
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Overview
Description
2,4-Dimethylaniline-d9 is a deuterated derivative of 2,4-dimethylaniline, where nine hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. Its molecular formula is C8H2D9N, and it has a molecular weight of 130.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethylaniline-d9 typically involves the deuteration of 2,4-dimethylaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The product is then purified using standard techniques such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylaniline-d9 undergoes various chemical reactions typical of arylamines. These include:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2,4-Dimethylaniline-d9 is widely used in scientific research due to its stable isotope labeling. Applications include:
Mechanism of Action
The mechanism of action of 2,4-dimethylaniline-d9 is primarily related to its role as a stable isotope-labeled compound. It does not exert biological effects by itself but serves as a tracer in various analytical and research applications. The deuterium atoms in the compound allow for precise tracking and quantification using techniques such as mass spectrometry and NMR spectroscopy .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylaniline: The non-deuterated form, used in the synthesis of dyes, pesticides, and other chemicals.
N,N-Dimethylaniline: Another derivative of aniline, used as a precursor to dyes and in the production of other organic compounds.
2,6-Dimethylaniline: Similar structure with methyl groups at different positions, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2,4-Dimethylaniline-d9 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the accuracy and sensitivity of analytical techniques, making it a valuable tool in research and industry .
Biological Activity
2,4-Dimethylaniline-d9 is a deuterated derivative of 2,4-dimethylaniline, an aromatic amine that has garnered attention due to its unique biological properties and applications in various fields, including pharmacology and environmental science. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
- Molecular Formula : C₈H₁₁D₉N
- CAS Number : 1020654-44-7
- Molecular Weight : 145.23 g/mol
This compound is characterized by the substitution of hydrogen atoms in the dimethyl groups with deuterium, which enhances its utility in tracing studies due to the distinct mass difference.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Metabolic Pathways : This compound is primarily studied for its role as a metabolite in various biochemical processes. It is known to participate in the metabolism of certain anesthetics and pharmaceuticals, notably lidocaine, where it acts as a pharmacologically inactive metabolite .
- Toxicological Concerns : Research indicates that 2,4-Dimethylaniline and its derivatives may exhibit carcinogenic properties. Studies have shown that exposure to high concentrations can lead to nasal tumors in animal models . The potential for human exposure through occupational settings or environmental contamination raises significant health concerns.
Case Study 1: Metabolism of Lidocaine
A study conducted on the metabolism of lidocaine revealed that this compound could be traced in biological samples such as milk from lactating animals. The detection limits were established at concentrations as low as 0.20 ppb using advanced gas chromatography-mass spectrometry techniques .
Sample Type | Concentration (ppb) |
---|---|
Bovine Milk | 14.5 - 66.0 |
Human Milk | 1.6 |
This study highlighted the importance of understanding how metabolites like this compound can transfer from mother to offspring through lactation.
Case Study 2: Carcinogenicity Assessment
In a toxicological assessment involving rats exposed to varying concentrations of this compound over extended periods, results indicated a significant increase in nasal tumors compared to control groups. The compound's classification as a nasal carcinogen emphasizes the need for careful handling and regulation in industrial applications .
Pharmacological Activities
Recent investigations have explored the potential pharmacological activities of compounds related to this compound:
- Antioxidant Activity : Compounds derived from or related to 2,4-Dimethylaniline have been assessed for their antioxidant properties. These studies indicate that certain derivatives exhibit significant free radical scavenging activity .
- Antimicrobial Properties : Some research has also focused on the antimicrobial effects of related compounds against various pathogens. The findings suggest potential applications in developing new antimicrobial agents .
Properties
Molecular Formula |
C8H11N |
---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
2,3,5-trideuterio-4,6-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D |
InChI Key |
CZZZABOKJQXEBO-XVGWXEQOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])N)[2H] |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.